1-(Cyclohexylmethyl)piperazine Dihydrochloride: A Comprehensive Structural and Synthetic Analysis
1-(Cyclohexylmethyl)piperazine Dihydrochloride: A Comprehensive Structural and Synthetic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 1-(Cyclohexylmethyl)piperazine dihydrochloride, a key building block in modern medicinal chemistry. Designed for the discerning researcher, this document moves beyond simple data reporting to offer a synthesized analysis grounded in chemical principles. We will explore the molecule's synthesis, the rationale behind the chosen methodologies, its complete structural characterization, and the critical aspects of quality control and safe handling.
Introduction and Physicochemical Profile
1-(Cyclohexylmethyl)piperazine is a disubstituted piperazine derivative. The piperazine heterocycle is a privileged scaffold in drug discovery, known for its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets. The addition of a cyclohexylmethyl group introduces significant lipophilicity and steric bulk, which can be strategically utilized to modulate a compound's binding affinity, selectivity, and metabolic stability. The dihydrochloride salt form is typically preferred for its improved stability and solubility in aqueous media, making it more amenable to handling and formulation.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1-(Cyclohexylmethyl)piperazine dihydrochloride | N/A |
| Synonym(s) | 1-(cyclohexylmethyl)piperazine dihydrochloride | [1] |
| Molecular Formula | C₁₁H₂₄N₂Cl₂ | [1] |
| Molecular Weight | 255.23 g/mol | [1] |
| CAS Number | 141929-44-4 | [1] |
| Physical Form | Powder | [1] |
| Melting Point | 286-289 °C | [1] |
| Free Base CAS | 57184-23-3 | [2][3] |
| Free Base MW | 182.31 g/mol | [3] |
Synthesis and Purification: A Rationale-Driven Approach
The synthesis of 1-(Cyclohexylmethyl)piperazine is most efficiently achieved via reductive amination. This strategy is widely adopted in pharmaceutical development for its high yields, operational simplicity, and broad substrate scope.
Synthetic Pathway Overview
The core transformation involves the condensation of piperazine with cyclohexanecarboxaldehyde to form a transient iminium ion intermediate. This electrophilic species is then reduced in situ by a hydride donor to yield the target secondary amine. The final step involves the formation of the dihydrochloride salt by treating the purified free base with hydrochloric acid.
Caption: Synthetic workflow for 1-(Cyclohexylmethyl)piperazine dihydrochloride.
Detailed Experimental Protocol
Materials:
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Piperazine
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Cyclohexanecarboxaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (2.0 M solution in diethyl ether)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve piperazine (2.5 equivalents) in dichloromethane. Add cyclohexanecarboxaldehyde (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.
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Reduction: Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the stirred solution. The addition is mildly exothermic. Monitor the reaction by TLC or LC-MS until the aldehyde is consumed (typically 2-4 hours).
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Aqueous Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
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Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel chromatography if necessary.
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Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. With vigorous stirring, add 2.2 equivalents of 2.0 M HCl in diethyl ether.
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Product Isolation: A white precipitate will form immediately. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final product as a white powder.
Expertise-Driven Rationale
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Piperazine in Excess: Using an excess of piperazine kinetically favors the formation of the mono-substituted product and suppresses the formation of the 1,4-disubstituted by-product.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the reductant of choice for this transformation. It is sufficiently mild to not reduce the starting aldehyde, yet highly effective at reducing the iminium intermediate that forms in situ. This selectivity simplifies the reaction and improves the overall yield.
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Dihydrochloride Salt: The formation of the dihydrochloride salt serves two purposes: it provides a stable, crystalline solid that is easy to handle and purify, and it protects the basic nitrogen atoms.
Comprehensive Structural Elucidation
A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound.
